N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide
描述
属性
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-6-16(7-5-2)21(26)22-17-10-8-15(9-11-17)18-14-25-19(23-18)12-13-20(24-25)27-3/h8-14,16H,4-7H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVHAKRDTWSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.49 g/mol. The compound features an imidazo[1,2-b]pyridazine core, which is significant for its interaction with various biological targets.
The mechanism of action for this compound involves binding to specific proteins or enzymes, thereby modulating their activity. The imidazo[1,2-b]pyridazine moiety is known for its ability to interact with molecular targets involved in critical biochemical pathways. This interaction may lead to the inhibition or activation of these pathways, influencing cellular processes such as signal transduction and gene expression related to disease states .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit promising antitumor effects. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator in the cGAS-STING pathway crucial for immune response in cancer therapy . These findings suggest that this compound may also hold potential in enhancing anti-tumor immunity.
Neuroprotective Effects
Compounds containing the imidazo[1,2-b]pyridazine structure have shown neuroprotective properties by acting as selective negative modulators of AMPA receptors (AMPARs), which are involved in synaptic transmission and plasticity . This activity could be beneficial in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
A series of studies have characterized the biological activity of related compounds:
- Study 1 : A derivative exhibited an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway target genes, indicating a robust potential for immunotherapy applications .
- Study 2 : Research on imidazo[1,2-a]pyrazines demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the core structure could yield compounds with therapeutic benefits for neurological disorders .
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 364.49 g/mol | Antitumor, Neuroprotective | Modulates enzyme activity; potential in cancer therapy |
| Imidazo[1,2-a]pyrazine Derivative | Variable | ENPP1 Inhibition | IC50 = 5.70 nM; enhances immune response |
| Pyrazolo[1,5-c]pyrimidine | Variable | AMPAR Modulation | Effective in seizure models; neuroprotective effects |
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazo[1,2-b]pyridazine derivatives and other heterocyclic analogs, focusing on substituent effects, molecular properties, and synthetic methodologies.
Core Scaffold and Substituent Analysis
Table 1: Structural Features of Imidazo[1,2-b]pyridazine Derivatives
*Calculated molecular weight based on formula C21H26N4O2.
Key Observations:
Functional Group Diversity: The target compound’s branched aliphatic amide contrasts with the aromatic sulfonamide () and phenoxyacetamide (). The trifluoromethyl group in ’s sulfonamide is electron-withdrawing, which could stabilize interactions with hydrophobic protein pockets, whereas the target’s methoxy group is electron-donating .
Synthetic Purity :
- Compounds in achieved >96% purity via silica gel chromatography and HPLC, suggesting robust synthetic routes for imidazopyridazine derivatives . Similar methods may apply to the target compound, though specific data are unavailable.
Heterocyclic Variants: describes an imidazo[1,2-a]pyridine derivative with a fluorophenyl group, demonstrating how minor changes in the heterocyclic core (e.g., pyridine vs. pyridazine) alter electronic properties and bioactivity .
Physicochemical and Pharmacokinetic Implications
Table 2: Predicted Physicochemical Properties
| Compound Name | LogP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~3.8 | 1 | 5 | ~80 |
| (Sulfonamide) | ~4.2 | 2 | 7 | ~110 |
| (Phenoxyacetamide) | ~3.5 | 1 | 6 | ~90 |
*LogP values estimated using fragment-based methods.
常见问题
Q. What are the optimal synthetic routes for N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide?
The compound can be synthesized via coupling reactions using reagents such as HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and i-Pr2NEt (N,N-diisopropylethylamine) in DMF (dimethylformamide) as a solvent. Key steps include:
Q. How can the purity and identity of the compound be validated?
Analytical methods include:
- HPLC : Retention times (e.g., 9.5–13.9 minutes) and UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 744 [M+H]+ in related compounds) .
- NMR : 1H and 13C NMR to verify structural integrity, with characteristic peaks for methoxy groups (δ ~3.8 ppm) and aromatic protons .
Q. What solvents and reaction conditions are critical for stability during synthesis?
- Solvents : DMF and 1,4-dioxane are commonly used for coupling reactions.
- Temperature : Reactions often proceed at 70–120°C under nitrogen to prevent oxidation.
- Catalysts : Palladium-based catalysts (e.g., PdCl2(PPh3)2) for cross-coupling steps .
Advanced Research Questions
Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies may arise from dynamic molecular conformations or polymorphism. Strategies include:
- X-ray Crystallography : Definitive structural assignment using single-crystal diffraction (e.g., CCP4 suite for data processing) .
- Variable-Temperature NMR : To assess conformational flexibility in solution .
- DFT Calculations : Computational modeling to align experimental NMR shifts with predicted geometries .
Q. What methodologies are recommended for studying the compound’s polymorphic forms?
- DSC/TGA : Thermal analysis to identify polymorph transitions.
- PXRD : Powder X-ray diffraction to distinguish crystalline phases.
- Solvent Screening : Recrystallization in varied solvents (e.g., ethanol/water mixtures) to isolate stable forms .
Q. How should researchers address low yields in the final amidation step?
Potential optimizations:
- Reagent Ratios : Adjust HBTU/i-Pr2NEt stoichiometry (e.g., 1.5:1.2 molar ratios).
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
Q. What strategies mitigate impurities from byproducts (e.g., dehalogenation or oxidation)?
- Chromatography : Reverse-phase HPLC with C18 columns for final purification .
- Scavenger Resins : Use polymer-bound reagents to trap reactive intermediates.
- Inert Atmosphere : Strict nitrogen flow during metal-catalyzed steps to prevent oxidation .
Methodological Notes
- Contradictions in Evidence : While reports HPLC retention times up to 13.9 minutes, notes shorter times (9.5 minutes) for similar compounds. This suggests method-specific variability; researchers should calibrate systems with internal standards.
- Critical Tools : The CCP4 suite () is essential for crystallographic analysis, while NMR data from and provides benchmarks for structural validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
